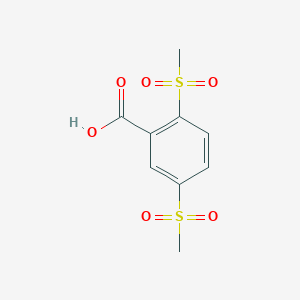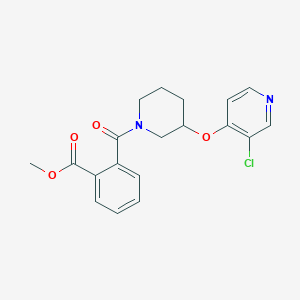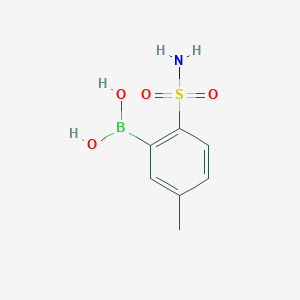
2,5-Dimethanesulfonylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethanesulfonylbenzoic acid is a chemical compound with the molecular formula C9H10O6S2 and a molecular weight of 278.31 . It is also known by its IUPAC name, 2,5-bis(methylsulfonyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethanesulfonylbenzoic acid consists of a benzoic acid core with two methylsulfonyl groups attached at the 2 and 5 positions . The InChI code for this compound is 1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The predicted boiling point of 2,5-Dimethanesulfonylbenzoic acid is 591.9±50.0 °C and its predicted density is 1.500±0.06 g/cm3 . The pKa value is predicted to be 1.93±0.10 .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
The synthesis of complex materials often utilizes functionalized benzoic acids as precursors or components. For instance, novel lanthanide complexes have been synthesized using related compounds, demonstrating unique properties like luminescence and magnetic characteristics. These complexes are constructed using aromatic carboxylic acids, showcasing their utility in developing materials with potential applications in sensing, magnetic storage, and luminescent markers (Zong et al., 2015; Shi et al., 2015).
Corrosion Inhibition
Derivatives of benzoic acid, similar to 2,5-Dimethanesulfonylbenzoic acid, have been investigated for their potential as corrosion inhibitors. These studies have shown that certain aromatic compounds can significantly improve the resistance of metals to corrosion in acidic environments, making them valuable in extending the lifespan of metal components in industrial systems (Bentiss et al., 2004).
Gas Adsorption and Separation
Research into the development of porous metal-organic frameworks (MOFs) for gas adsorption has utilized functionalized benzoic acids. These materials show promise for the selective adsorption and separation of gases, highlighting the role of such compounds in creating efficient and selective gas storage and separation technologies (Zhang et al., 2010).
Fluorescence Sensing
The synthesis of materials with specific fluorescence properties for sensing applications is another area where related compounds are used. These materials can serve as sensors for detecting various chemicals, offering paths toward developing sensitive and selective sensing devices for environmental monitoring, biomedical applications, and chemical process control (Ma & Liu, 2019).
Catalysis and Organic Synthesis
In organic synthesis, related compounds to 2,5-Dimethanesulfonylbenzoic acid have been explored as catalysts or reactants in the formation of complex organic molecules. These applications demonstrate the compound's potential utility in facilitating or improving synthetic routes for the production of pharmaceuticals, agrochemicals, and other organic materials (Karimi-Jaberi et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2,5-bis(methylsulfonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S2/c1-16(12,13)6-3-4-8(17(2,14)15)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQOMJQHQGMARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethanesulfonylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
![[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide](/img/structure/B2958125.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)


![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)

![(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2958136.png)

![N-[4-[3-(2-fluorophenyl)-2-(furan-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2958138.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2958142.png)